

A Technical Guide to the Spectroscopic Analysis of Iomeprol Intermediate-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iomeprol intermediate-1*

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for **Iomeprol intermediate-1**, a key precursor in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iomeprol. The accurate characterization of this intermediate is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient.

Chemical Identity of Iomeprol Intermediate-1

- Chemical Name: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
- CAS Number: 76801-93-9
- Molecular Formula: $C_{14}H_{18}I_3N_3O_6$
- Molecular Weight: 705.02 g/mol

Spectroscopic Data

The following sections present the expected spectroscopic data for **Iomeprol intermediate-1** based on its chemical structure and publicly available information. Precise experimental data is often proprietary and can be obtained by acquiring a certified reference standard from chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Iomeprol intermediate-1**. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1-8.3	Triplet	2H	Amide NH
~5.5-6.0	Broad Singlet	2H	Aromatic Amino NH ₂
~4.5-5.0	Broad Singlet	4H	Hydroxyl OH (dihydroxypropyl)
~3.4-4.2	Multiplet	10H	CH and CH ₂ of dihydroxypropyl groups

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~168-172	Amide C=O
~150-155	Aromatic C-NH ₂
~100-110	Aromatic C-H (if present, likely C5)
~90-100	Aromatic C-1
~70-75	CH(OH) of dihydroxypropyl
~60-65	CH ₂ (OH) of dihydroxypropyl
~40-45	N-CH ₂ of dihydroxypropyl

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching (hydroxyl and amine/amide)
3000-2850	Medium	C-H stretching (aliphatic)
~1640	Strong	C=O stretching (amide I)
~1550	Strong	N-H bending (amide II)
1335-1250	Medium	C-N stretching (aromatic amine)
~1100	Strong	C-O stretching (alcohols)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion Type
705.8409	[M+H] ⁺ (Monoisotopic)
727.8228	[M+Na] ⁺ (Monoisotopic)
704.8330	[M] (Exact Mass) [1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Iomeprol intermediate-1**. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Iomeprol intermediate-1** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good spectrum.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

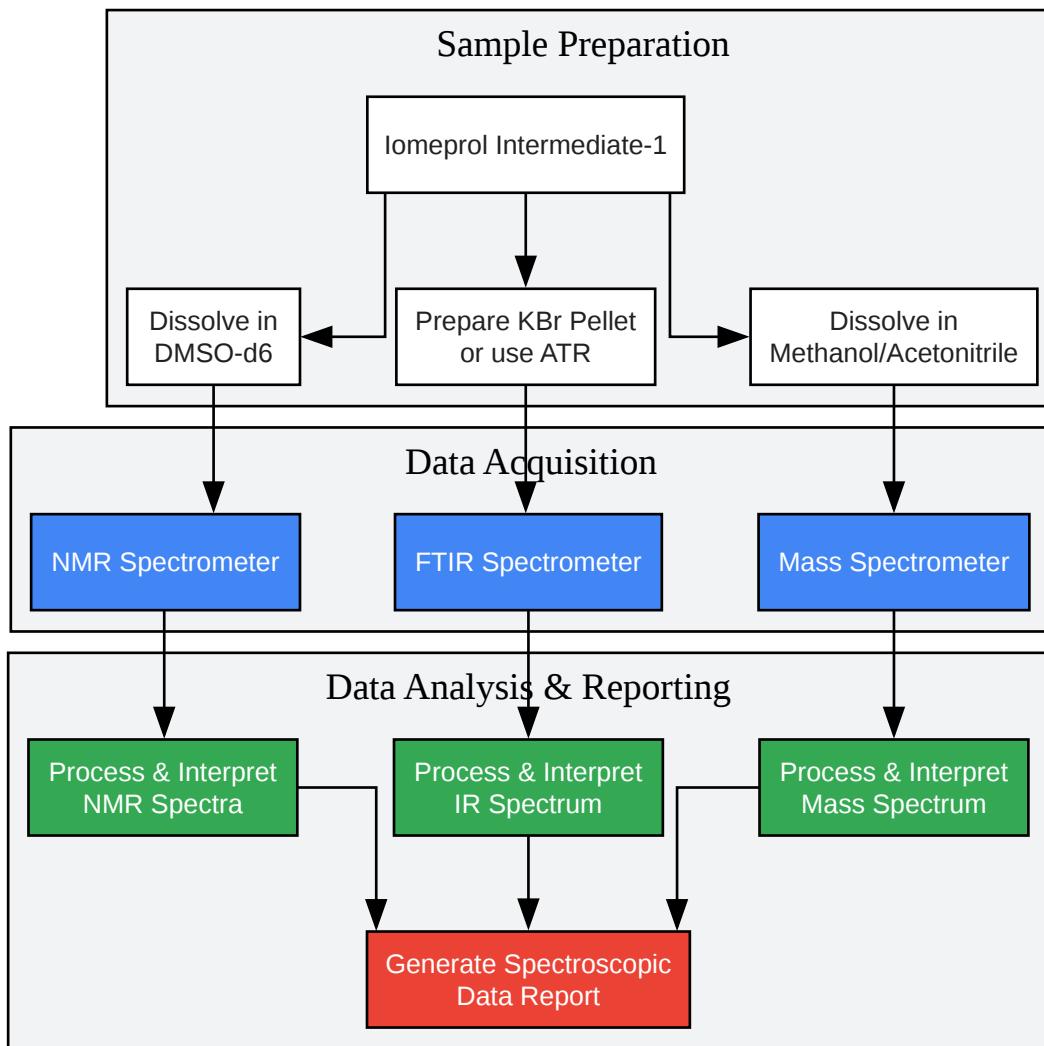
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe protonated ($[\text{M}+\text{H}]^+$) and sodiated ($[\text{M}+\text{Na}]^+$) adducts.
 - Set the mass range to cover the expected molecular ion (e.g., m/z 100-1000).
- Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass. Analyze the fragmentation pattern if MS/MS data is acquired to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical intermediate like **Iomeprol intermediate-1**.



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Caption: Workflow for Spectroscopic Analysis of **Iomeprol Intermediate-1**.

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References

- 1. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C14H18I3N3O6 | CID 10395011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Iomeprol Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125727#spectroscopic-data-nmr-ir-ms-of-iomeprol-intermediate-1]

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